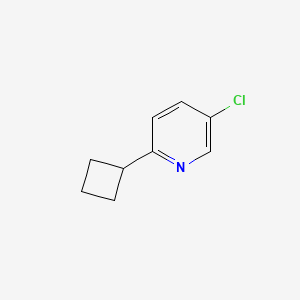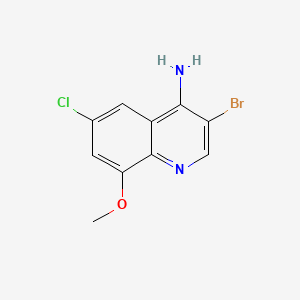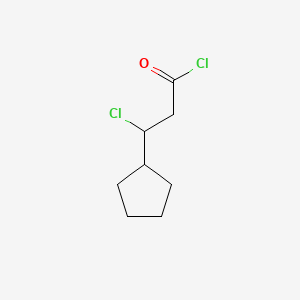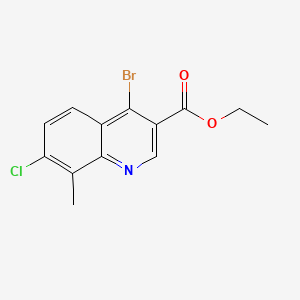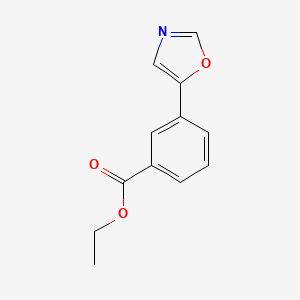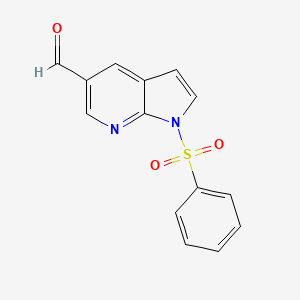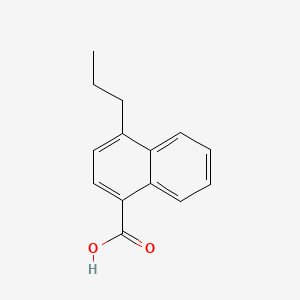
4-Propyl-1-naphthoic acid
説明
4-Propyl-1-naphthoic acid (PNA) is a chemical compound that belongs to the family of naphthalene carboxylic acids. It is an organic compound with the molecular formula C14H14O2 .
Synthesis Analysis
The synthesis of 4-Propyl-1-naphthoic acid or its derivatives involves a process for the preparation of 4-acetyl-1-naphthoic acid or its derivatives . The process involves the use of novel compounds and the product can be used for the preparation of Afoxolaner .Molecular Structure Analysis
The 4-Propyl-1-naphthoic acid molecule contains a total of 31 bond(s). There are 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Substituents play a major role in influencing the reactivity and biological activity of aromatic compounds . Substituents affect the conductivity of molecular electronic and photoresponsive switches, light harvesting dye-sensitized solar cells, and organic electroluminescent devices .Physical And Chemical Properties Analysis
4-Propyl-1-naphthoic acid has a molecular weight of 214.26 . It is a solid at room temperature and should be stored in a refrigerator .科学的研究の応用
Aryl Hydrocarbon Receptor Activity : 1,4-Dihydroxy-2-naphthoic acid, a bacterial-derived metabolite, binds to the aryl hydrocarbon receptor (AhR) and shows anti-inflammatory activity in the gut. It was found to be the most potent compound among hydroxyl/carboxy naphthalene derivatives, inducing responses similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in cell studies (Cheng et al., 2017).
Photoluminescent Properties : Studies on hybrids containing europium(III) complexes covalently bonded to inorganic Si-O networks/organic polymers modified with 1-(2-naphthoyl)-3,3,3-trifluoroacetonate (NTA) showed enhanced photoluminescent properties. These hybrids exhibited uniform microstructure, efficient energy transfer, and characteristic emission of europium ions under UV irradiation (Qiao & Yan, 2008).
Photochemical Reactivity : The photo-Fries rearrangement of aromatic esters in polymeric media was investigated. Phenyl and 4-methylphenyl esters of 1-naphthoic acid showed high yields of hydroxyketone upon UV irradiation, indicating their potential in photoreactive applications (Höfler et al., 2008).
Microextraction Method : A novel ionic liquid, 1-butyl-3-methylimidazolium naphthoic acid salt, was developed for "no-organic solvent microextraction" and showed high extraction efficiency in determining triclosan and methyltriclosan in human fluids (Wang et al., 2016).
Fluorescent Indicator : 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid was found effective as a fluorometric indicator for the complexometric titration of calcium plus magnesium (Clements, Read & Sergeant, 1971).
Circular Dichroism : 1-Naphthoic acid was used as a new type of asymmetric chromophore for exciton-coupled circular dichroism (ECCD), useful for induced chirality (Schreder et al., 1996).
Anticancer Properties : New (dihydro)pyranonaphthoquinones and their epoxy analogs, synthesized from 1,4-dihydroxy-2-naphthoic acid, demonstrated interesting cytotoxic activity against different cancer cell lines (Thi et al., 2015).
Chemical Synthesis : Various methods have been developed for the synthesis of mono- and difluoronaphthoic acids, highlighting their utility in pharmaceutical and chemical industries (Tagat et al., 2002).
Safety And Hazards
The safety information for 4-Propyl-1-naphthoic acid indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
While specific future directions for 4-Propyl-1-naphthoic acid are not mentioned in the sources, the compound’s potential for various bioactivities suggests that it could be a subject of future research in medicinal chemistry and pharmacology. Further preclinical and clinical studies could be carried out to evaluate the mechanism of action and drug targets of PAs to understand their therapeutic actions and disease therapy in humans .
特性
IUPAC Name |
4-propylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-5-10-8-9-13(14(15)16)12-7-4-3-6-11(10)12/h3-4,6-9H,2,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVNKIHIKWKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741249 | |
| Record name | 4-Propylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-1-naphthoic acid | |
CAS RN |
107777-22-0 | |
| Record name | 4-Propylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



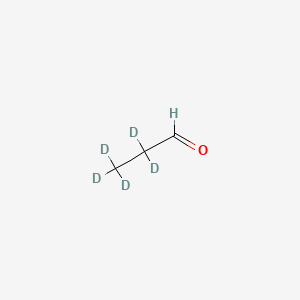
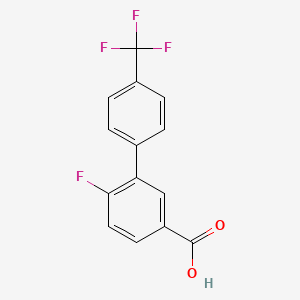
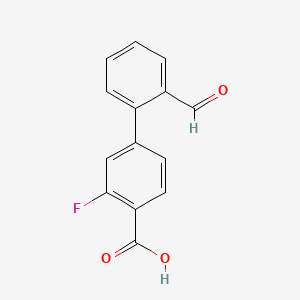
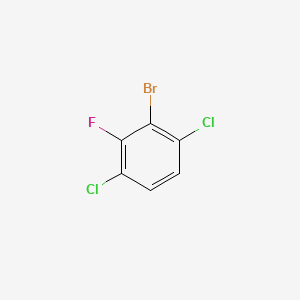
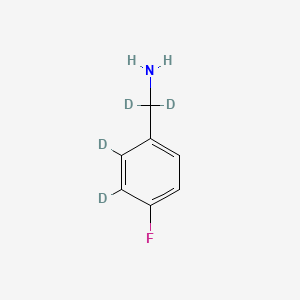
![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)
![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)
![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)
